Molecular Topology: Dual Meta-Substitution Distinguishes from Common Ortho- and Para-Analogs
3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride exhibits a 1,3,5-substitution pattern on the aniline ring with both substituents in the meta position relative to the amine . This contrasts with widely available analogs such as 2-(2,2,2-trifluoroethoxy)aniline (ortho-substituted, CAS 57946-60-8) and 4-(2,2,2-trifluoroethoxy)aniline (para-substituted, CAS 57946-61-9) [1].
| Evidence Dimension | Substitution pattern (ring position of trifluoroethoxy group relative to amine) |
|---|---|
| Target Compound Data | 3-position (meta) with additional 5-phenoxy substituent |
| Comparator Or Baseline | 2-(2,2,2-Trifluoroethoxy)aniline (ortho); 4-(2,2,2-Trifluoroethoxy)aniline (para) |
| Quantified Difference | Ortho vs meta vs para substitution alters electron density distribution and steric environment around the amine; quantitative effects on pKa and reactivity are well-documented for aniline derivatives [1]. |
| Conditions | Computational comparison based on structural data; experimental pKa values not available for target compound. |
Why This Matters
Substitution pattern determines amine nucleophilicity and basicity, which are critical for subsequent coupling reactions and target engagement in medicinal chemistry campaigns.
- [1] PubChem. 2-(2,2,2-Trifluoroethoxy)aniline (CID 2777989). National Center for Biotechnology Information. Accessed 2026. View Source
